molecular formula C13H9F2N B11892009 2-(Difluoromethyl)naphthalene-5-acetonitrile

2-(Difluoromethyl)naphthalene-5-acetonitrile

Cat. No.: B11892009
M. Wt: 217.21 g/mol
InChI Key: LTWHMIOCDUUVET-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-5-acetonitrile is a chemical compound with the molecular formula C12H8F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and acetonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-5-acetonitrile typically involves the introduction of the difluoromethyl group into a naphthalene derivative. One common method is the difluoromethylation of naphthalene-5-acetonitrile using difluoromethylating agents such as difluorocarbene precursors. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-5-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Difluoromethyl)naphthalene-5-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-5-acetonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in various chemical reactions, allowing the compound to interact with different biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)naphthalene-5-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct chemical properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

2-[6-(difluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H9F2N/c14-13(15)11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2

InChI Key

LTWHMIOCDUUVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC#N

Origin of Product

United States

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